2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of the compound is C22H17F2N5O2 with an average mass of 421.400 Da and a mono-isotopic mass of 421.135040 Da .Physical and Chemical Properties Analysis
The compound has a unique structure with a molecular formula of C22H17F2N5O2 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds within the pyrazolo[3,4-d]pyridazinone family involves complex chemical reactions that yield molecules with potential pharmacological activities. For instance, the process of synthesizing heterocyclic compounds incorporating a sulfamoyl moiety suitable for antimicrobial agents showcases the chemical versatility of this class (Darwish et al., 2014). These synthetic methodologies open up pathways for the development of novel compounds with enhanced biological activities.
Biological Activities and Therapeutic Potential
Compounds similar to "2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide" have been evaluated for a range of biological activities. The antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, as conducted by Azab et al. (2013), highlights the potential of these compounds in addressing bacterial infections (Azab, Youssef, & El‐Bordany, 2013). Additionally, the discovery and synthesis of novel pyrazoles with drug efficacy determinations through in silico, in vitro, and cytotoxicity validations, as explored by Thangarasu, Manikandan, & Thamaraiselvi (2019), indicate the potential anticancer properties of compounds within this class (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-14-10-15(2)22(16(3)11-14)28-21(32)13-30-25(33)24-20(23(29-30)17-4-5-17)12-27-31(24)19-8-6-18(26)7-9-19/h6-12,17H,4-5,13H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADAFPATGNQLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.